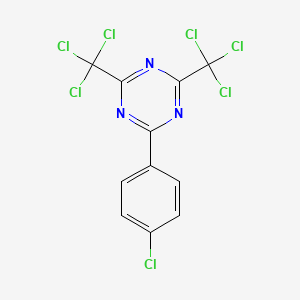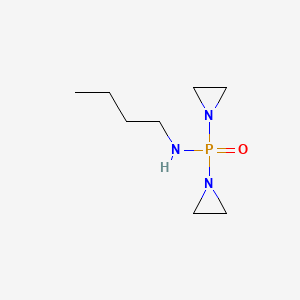
Phenethylcarbamoylmethionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethylcarbamoylmethionine is a compound that combines the structural features of phenethylamine and methionine Phenethylamine is a naturally occurring monoamine alkaloid, while methionine is an essential amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenethylcarbamoylmethionine typically involves the reaction of phenethylamine with methionine under specific conditions. One common method is the carbamoylation of phenethylamine using a carbamoyl chloride derivative of methionine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Phenethylcarbamoylmethionine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Phenethylcarbamoylmethionine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Phenethylcarbamoylmethionine involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, influencing cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems.
Comparación Con Compuestos Similares
Phenethylcarbamoylmethionine can be compared with other compounds that share similar structural features:
Phenethylamine: A simple monoamine alkaloid with stimulant effects.
Methionine: An essential amino acid involved in protein synthesis and methylation reactions.
Phenethylcarbamoyl derivatives: Other derivatives may have varying biological activities and chemical properties.
Uniqueness: this compound is unique due to its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its individual components or other similar compounds.
Conclusion
This compound is a compound of significant interest due to its potential applications in various fields. Its synthesis, chemical reactivity, and potential biological activities make it a valuable subject for further research and development.
Propiedades
Número CAS |
52632-07-2 |
|---|---|
Fórmula molecular |
C14H20N2O3S |
Peso molecular |
296.39 g/mol |
Nombre IUPAC |
(2S)-4-methylsulfanyl-2-(2-phenylethylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C14H20N2O3S/c1-20-10-8-12(13(17)18)16-14(19)15-9-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,17,18)(H2,15,16,19)/t12-/m0/s1 |
Clave InChI |
HAPUECSQDXGNFF-LBPRGKRZSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)O)NC(=O)NCCC1=CC=CC=C1 |
SMILES canónico |
CSCCC(C(=O)O)NC(=O)NCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole](/img/structure/B14170169.png)


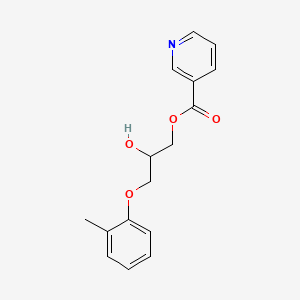
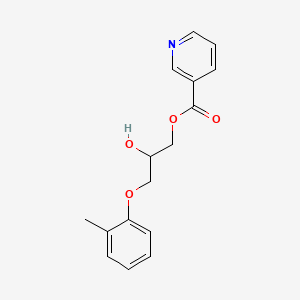
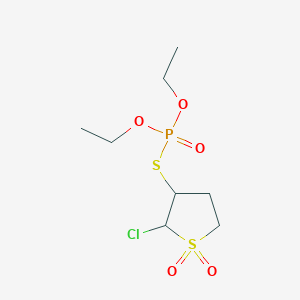
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]-](/img/structure/B14170201.png)
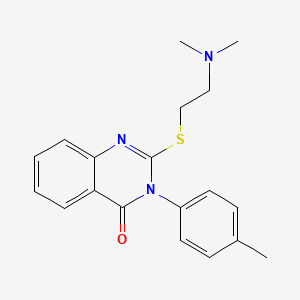
![N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline](/img/structure/B14170221.png)

![7-Phenyltetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14170232.png)
